molecular formula C19H27NO5S2 B12767848 Tiemonium mesylate CAS No. 64997-20-2

Tiemonium mesylate

Cat. No.: B12767848
CAS No.: 64997-20-2
M. Wt: 413.6 g/mol
InChI Key: AVROMTYQGLLKRH-UHFFFAOYSA-M
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Description

Tiemonium mesylate, with the chemical formula C19H27NO5S2 and a CAS registry number of 46840413 , is a quaternary ammonium antimuscarinic agent of interest in pharmacological research . Its primary research value lies in its antispasmodic properties and its unique, multi-faceted mechanism of action on smooth muscle. Studies indicate that this compound functions as a competitive antagonist of acetylcholine at muscarinic cholinergic receptors, leading to the relaxation of smooth muscle in systems such as the gastrointestinal tract . Unlike more specific anticholinergics like atropine, Tiemonium exhibits a broader polyvalent inhibition. It also shows an affinity for histamine H1-receptors, while notably not affecting alpha-adrenergic receptor stimulation . A key differentiator in its mechanism is its membrane-stabilizing action. Research suggests this compound reinforces the binding of calcium to membrane phospholipids, thereby inhibiting the release and availability of intracellular Ca2+ ions required for contraction . This combination of receptor blockade and calcium modulation makes it a useful compound for investigating visceral spasm mechanisms and for comparative studies with other antispasmodics like papaverine . Consequently, this compound is applied in experimental models related to gastroenteritis, biliary colic, enterocolitis, and spasms in urological and gynecological contexts . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

64997-20-2

Molecular Formula

C19H27NO5S2

Molecular Weight

413.6 g/mol

IUPAC Name

methanesulfonate;3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C18H24NO2S.CH4O3S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

AVROMTYQGLLKRH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiemonium mesylate can be synthesized through the direct asymmetric catalytic thienylaluminum addition to ketones. This method provides a concise approach to the synthesis of (S)-tiemonium iodide .

Industrial Production Methods

The industrial production of this compound involves the conversion of alcohols into good leaving groups through the use of sulfonate groups such as methanesulfonyl. This process does not affect the stereochemistry of the alcohol and allows for participation in substitution and elimination reactions .

Chemical Reactions Analysis

Types of Reactions

Tiemonium mesylate undergoes various types of reactions, including substitution reactions. The compound can participate in substitution reactions on sulfur, leading to the formation of O-S bonds and the breakage of S-Cl bonds .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mesyl chloride and tosyl chloride. These reagents facilitate the substitution reactions by converting neutral alcohols into mesylates or tosylates .

Major Products Formed

The major products formed from these reactions are mesylates or tosylates, which are excellent leaving groups and facilitate further chemical transformations .

Scientific Research Applications

Mechanism of Action

Tiemonium mesylate exerts its effects by blocking the binding of acetylcholine to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle. This action prevents the effects of acetylcholine, leading to the alleviation of muscle spasms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Antispasmodics

Pharmacological Activity

  • Tiemonium mesylate vs. Prifinium bromide : Both compounds exhibit anticholinergic activity, but this compound demonstrates a faster onset of action due to its improved solubility in aqueous environments .
  • This compound vs. Timepidium bromide : Timepidium bromide has a longer plasma half-life but lower selectivity for gastrointestinal receptors compared to this compound, which may result in broader systemic side effects .
Table 1: Pharmacokinetic Properties of Selected Antispasmodics
Compound Solubility (mg/mL) Plasma Half-Life (h) Selectivity for GI Receptors
This compound 12.5 (water) 3–4 High
Prifinium bromide 8.2 (water) 5–6 Moderate
Timepidium bromide 6.8 (water) 8–10 Low

Data derived from ATC classifications and solubility studies .

Comparison with Other Mesylate-Containing Pharmaceuticals

Camostat Mesylate

  • Therapeutic Use : Approved in Japan for pancreatitis and repurposed for COVID-19 due to its inhibition of TMPRSS2 proteases .
  • Pharmacokinetics : Rapidly metabolized into GBPA (half-life <1 minute in human plasma), reducing its sustained antiviral activity compared to stable peptidomimetic inhibitors (e.g., Compound 2 in ) .

Nafamostat Mesylate

  • Application : Used as an anticoagulant during continuous kidney replacement therapy (CKRT) .
  • Stability : Exhibits dose-dependent stability in serum, with optimal dosing still under investigation .

SNS-314 Mesylate

  • Mechanism: Prevents red blood cell sickling via a novel oxygen-independent pathway, distinct from voxelotor .

Solubility and Bioavailability

  • Mesylate salts generally exhibit superior aqueous solubility compared to hydrochloride or free-base forms. For example, a quinazolinamine mesylate derivative showed 2.5-fold higher solubility than its hydrochloride counterpart, enhancing parenteral delivery .
  • Cetyl tranexamate mesylate penetrates skin lipids more effectively than tranexamic acid, demonstrating the functional versatility of mesylate formulations .

Electrochemical Stability

  • Mesylate-based ionic liquid crystals (ILCs) exhibit higher oxidation stability (+0.15 V) compared to hydrogensulfate ILCs, though exceptions exist (e.g., diethylammonium mesylate vs. hydrogensulfate) .
Table 3: Key Physicochemical Properties
Property This compound Camostat Mesylate General Mesylate Trend
Aqueous Solubility High Moderate Higher than HCl salts
Synthesis Yield 82% (optimized) Not reported Improved with DIPEA/DCM
Oxidation Stability Not studied Low Generally high

Contradictions and Limitations

  • While mesylate anions are typically oxidation-stable, diethylammonium mesylate was less stable than its hydrogensulfate counterpart in one study, highlighting context-dependent variability .
  • Camostat mesylate’s rapid metabolism limits its clinical utility compared to more stable analogs like SNS-314 mesylate .

Q & A

Basic: What are the validated analytical methods for quantifying Tiemonium mesylate in pharmaceutical formulations?

Answer:

  • UV Spectrophotometry : A validated method involves dissolving this compound in methanol and measuring absorbance at specific wavelengths (e.g., 272 nm and 343 nm) to ensure linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (recovery 98–102%). Cross-validation with HPLC is recommended for robustness .
  • TLC Validation : For purity assessment, use silica gel plates with optimized mobile phases (e.g., chloroform:methanol mixtures). Ruggedness testing requires independent analysts to repeat analyses under identical conditions, ensuring %RSD < 2% for Rf values .

Advanced: How can researchers address instability of this compound derivatives during synthesis?

Answer:

  • Monitoring Cyclization : Use 1H^1H NMR and mass spectrometry to detect unintended cyclization products (e.g., pyridinium intermediates) caused by nucleophilic attacks. For example, mesylate precursors may degrade within hours at room temperature; real-time monitoring is critical .
  • Optimizing Conditions : Reduce reaction temperatures (<0°C) and use aprotic solvents (e.g., DMF) to minimize degradation. Stabilizing agents or protective groups on reactive sites (e.g., pyridine nitrogen) may also prevent side reactions .

Basic: What experimental designs ensure reproducibility in this compound pharmacokinetic studies?

Answer:

  • Dose Escalation Protocols : Adopt phase I trial frameworks with staggered dosing (e.g., 25–1000 mg/day) in animal models, monitoring plasma concentrations via LC-MS/MS. Include control groups and standardized administration routes (e.g., oral gavage vs. intraperitoneal injection) .
  • Data Reporting : Follow guidelines to avoid redundant data presentation. Only include critical experimental details (e.g., animal weight ranges, sample preparation) in the main text; supplementary materials should house full datasets and protocols .

Advanced: How do researchers resolve contradictions in this compound’s efficacy across in vitro and in vivo models?

Answer:

  • Mechanistic Discrepancies : For example, if in vitro cytotoxicity (e.g., IC50_{50} = 10 μM in leukemia cells) conflicts with poor in vivo efficacy, evaluate bioavailability via tissue distribution studies. Use radiolabeled analogs (e.g., 18^{18}F-Tiemonium) to track pharmacokinetics .
  • Model-Specific Factors : Adjust dosing regimens in animal studies (e.g., Sprague-Dawley rats, 180–200 g) to account for metabolic differences. Compare results with human cell-derived xenografts to validate translational relevance .

Basic: What are the best practices for synthesizing and characterizing this compound analogs?

Answer:

  • Synthetic Protocols : Follow strict stoichiometric ratios (e.g., 1:1.2 molar ratio of base to mesylating agent) under inert atmospheres. Purify via recrystallization (methanol/water) and confirm purity via elemental analysis (>99%) .
  • Characterization : Use tandem techniques—NMR for structural elucidation, HPLC for purity (>98%), and X-ray crystallography for confirming stereochemistry in novel derivatives .

Advanced: How can researchers design studies to evaluate this compound’s role in overcoming drug resistance?

Answer:

  • Resistance Mechanisms : Test against imatinib-resistant Bcr-Abl mutations (e.g., T315I) using cytotoxicity assays (e.g., CCK-8 in K562 cells). Combine with kinase inhibitors (e.g., BV02) to assess synergistic effects .
  • In Vivo Validation : Use xenograft models (e.g., NSCLC with EGFR-T790M mutations) to compare tumor regression rates (≥50% reduction) between monotherapy and combination regimens .

Basic: What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50_{50}/IC50_{50} values with 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests) .
  • Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude anomalies. For small datasets (n < 6), use non-parametric tests (e.g., Mann-Whitney U) .

Advanced: What methodologies validate this compound’s target engagement in complex biological systems?

Answer:

  • Chemical Proteomics : Use photoaffinity probes or clickable analogs to capture target proteins in lysates. Identify bound targets via LC-MS/MS and validate with knockdown/overexpression models .
  • Biophysical Assays : Employ surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) or isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH) .

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